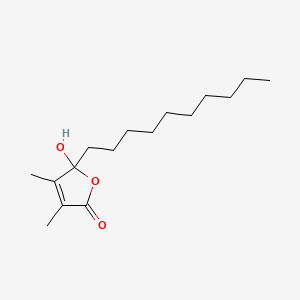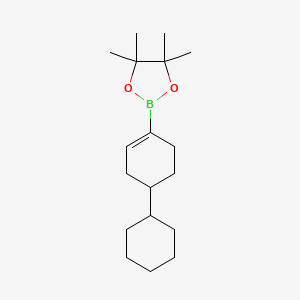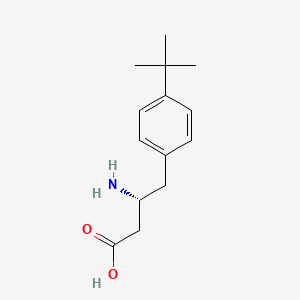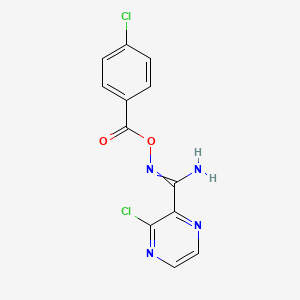
2-Amino-3,5-dichlorobenzene-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-3,5-dichloro-benzenecarbothioamide is an organic compound with a molecular formula of C7H6Cl2N2S This compound is characterized by the presence of amino, dichloro, and carbothioamide functional groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3,5-dichloro-benzenecarbothioamide typically involves the reaction of 3,5-dichloroaniline with carbon disulfide and a suitable base, such as sodium hydroxide, under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then treated with an acid to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-amino-3,5-dichloro-benzenecarbothioamide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-3,5-dichloro-benzenecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like sodium hydroxide and potassium carbonate are used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonamide derivatives, amine derivatives, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-amino-3,5-dichloro-benzenecarbothioamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-amino-3,5-dichloro-benzenecarbothioamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its observed biological effects. For example, it may interfere with the synthesis of nucleic acids or proteins, thereby exerting its antimicrobial or anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-amino-4-chlorobenzenecarbothioamide
- 2-amino-5-chlorobenzenecarbothioamide
- 2-amino-3,5-dichlorobenzamide
Uniqueness
2-amino-3,5-dichloro-benzenecarbothioamide is unique due to the presence of both amino and dichloro groups on the benzene ring, which imparts distinct chemical and biological properties. Its specific substitution pattern allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
60878-01-5 |
|---|---|
Molekularformel |
C7H6Cl2N2S |
Molekulargewicht |
221.11 g/mol |
IUPAC-Name |
2-amino-3,5-dichlorobenzenecarbothioamide |
InChI |
InChI=1S/C7H6Cl2N2S/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,10H2,(H2,11,12) |
InChI-Schlüssel |
TZRCZJAHHHDJIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1C(=S)N)N)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(Pyridin-3-yl)imidazo[1,2-a]pyridine](/img/structure/B14005947.png)


![3,5,7-Trimethyl-1lambda~6~-pyrimido[4,5-e][1,2,4]thiadiazine-1,1,6,8(4H,5H,7H)-tetrone](/img/structure/B14005958.png)





![2-[Ethyl(2-hydroxyethyl)amino]-1-(4-methoxyphenyl)-2-phenylethanol;hydrochloride](/img/structure/B14006006.png)



